ベヌレスタット

概要

説明

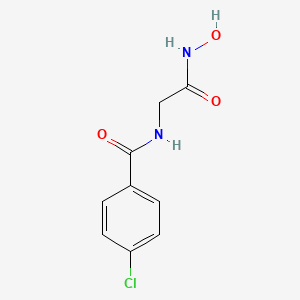

Benurestat is an orally active urease inhibitor . It can be used for infected ureolysis research . The CAS number for Benurestat is 38274-54-3 .

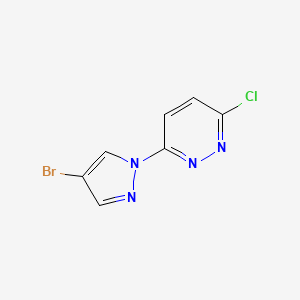

Molecular Structure Analysis

The molecular formula of Benurestat is C9H9ClN2O3 . Its exact mass is 228.0302 and its molecular weight is 228.6324 . The structure of Benurestat includes elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen .

Physical And Chemical Properties Analysis

Benurestat has a molecular weight of 228.63 . Its molecular formula is C9H9ClN2O3 . The density of Benurestat is 1.414g/cm3 .

科学的研究の応用

ウレアーゼ阻害

ベヌレスタットは、尿素を二酸化炭素とアンモニアに分解する酵素であるウレアーゼの活性を阻害するために使用されます。 この阻害は、プロテウス・ミラビリスによって引き起こされる尿路感染症の治療に特に役立ちます。プロテウス・ミラビリスは、ウレアーゼを利用して尿素をアンモニアに変換し、ストルバイト結石の形成に適したアルカリ性環境を作り出します .

治療用途

ヒトでは、ベヌレスタットを口頭投与すると、プロテウス・ミラビリスウレアーゼに対して有意な阻害活性を示すことが示されており、感染した尿素分解におけるストルバイト結石の形成を予防する可能性が示唆されています .

実験的研究

実験的P. mirabilis生殖泌尿器感染症ラットにおいて、ベヌレスタットの投与により尿中アンモニア排泄量が減少したことから、これらの条件下でのストルバイト結石形成を阻害する有効性が示されました .

作用機序

Target of Action

Benurestat is primarily a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This enzyme plays a crucial role in the nitrogen metabolism of various organisms, including bacteria such as Proteus mirabilis .

Mode of Action

Benurestat interacts with the urease enzyme, inhibiting its activity . This inhibition prevents the conversion of urea into ammonia, thereby disrupting the nitrogen metabolism of the bacteria

Biochemical Pathways

The primary biochemical pathway affected by Benurestat is the urea cycle, specifically the hydrolysis of urea. By inhibiting urease, Benurestat disrupts this pathway, leading to a decrease in the production of ammonia . This disruption can have downstream effects on the growth and survival of urease-dependent organisms like Proteus mirabilis .

Pharmacokinetics

It is known that a single oral administration of benurestat can produce urinary levels of inhibitory activity against proteus mirabilis urease .

Result of Action

The inhibition of urease by Benurestat leads to a decrease in the urinary excretion of ammonia in rats with experimental Proteus mirabilis genitourinary tract infection . This inhibition also slows the formation of struvite calculi (a type of kidney stone) in infected rats .

Action Environment

Factors such as the presence of other antibacterial agents can potentiate the inhibition of calculi formation by benurestat . For example, combination therapies composed of Benurestat and an antibacterial agent (like sulfamethoxazole or ampicillin) were effective in promoting the net dissolution of formed calculi .

Safety and Hazards

Safety measures for handling Benurestat include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

特性

IUPAC Name |

4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(13)12-15/h1-4,15H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZGBMJPJZDNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191656 | |

| Record name | Benurestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38274-54-3 | |

| Record name | Benurestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038274543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benurestat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benurestat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benurestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENURESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RA9A22Z0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

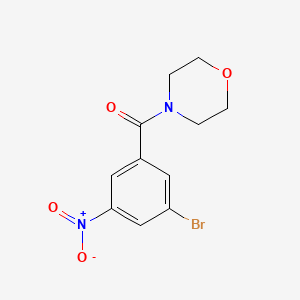

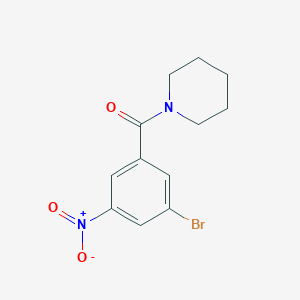

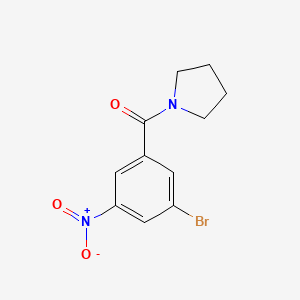

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Benurestat interact with its target, and what are the downstream effects of this interaction?

A1: Benurestat acts as a potent inhibitor of the enzyme urease [, ]. Urease is produced by certain bacteria, notably Proteus mirabilis, and catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This process raises urinary pH, creating favorable conditions for the formation of struvite calculi (kidney stones) and complicating urinary tract infections. By inhibiting urease, Benurestat effectively reduces ammonia production, thereby hindering struvite formation and helping to control infection [, ].

Q2: What is the impact of combining Benurestat with antibacterial agents?

A2: Studies have demonstrated a synergistic effect when Benurestat is administered alongside antibacterial agents like nitrofurantoin, sulfamethoxazole, and ampicillin [, ]. This combination therapy not only enhances the inhibition of struvite calculi formation but can also promote the dissolution of already existing calculi [, ]. The enhanced antibacterial activity observed in these studies suggests that Benurestat might potentiate the efficacy of these antibiotics, potentially by creating a less favorable environment for bacterial survival within the urinary tract [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。